

ZAP-180013: Application Notes and Protocols for Preclinical Research

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	ZAP-180013	
Cat. No.:	B1683543	Get Quote

A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

ZAP-180013 is a potent and specific inhibitor of the Zeta-chain-associated protein kinase 70 (ZAP-70), a critical enzyme in the T-cell receptor (TCR) signaling pathway.[1][2] By disrupting the interaction between the ZAP-70 SH2 domain and immunoreceptor tyrosine-based activation motifs (ITAMs), ZAP-180013 effectively blocks T-cell activation.[2][3][4] This mechanism of action makes ZAP-180013 a valuable tool for studying T-cell mediated immune responses and a potential therapeutic candidate for autoimmune diseases and organ transplant rejection.[2][3][4][5] These application notes provide detailed protocols for the solubilization and experimental use of ZAP-180013.

Chemical and Physical Properties

A clear understanding of the physicochemical properties of **ZAP-180013** is essential for its effective use in experimental settings.



Property	Value	Reference
Molecular Formula	C19H17Cl2N3O4S	[3][6]
Molecular Weight	454.33 g/mol	[1][3][5]
CAS Number	873080-25-2	[3][5]
Appearance	Solid Powder	[5]
Purity	≥98%	[5]
Storage	Store at -20°C as a powder.	[6]

Solubility and Stock Solution Preparation

Proper solubilization and storage of **ZAP-180013** are crucial for maintaining its stability and activity. The following table summarizes the solubility of **ZAP-180013** in various solvents.

Solvent	Maximum Concentration	Notes
DMSO	100 mM (45.43 mg/mL)[7]	Ultrasonic treatment may be required to achieve complete dissolution.[3][5] Use fresh, anhydrous DMSO to avoid reduced solubility.[1]
Ethanol	4 mg/mL	[1]
Water	Insoluble	[1]

Protocol for Preparing a 10 mM DMSO Stock Solution

- Materials:
 - **ZAP-180013** powder
 - Anhydrous Dimethyl Sulfoxide (DMSO)
 - Sterile, conical-bottom polypropylene tubes



- Vortex mixer
- Ultrasonic bath
- Procedure:
 - 1. Equilibrate the **ZAP-180013** vial to room temperature before opening.
 - 2. Weigh the desired amount of **ZAP-180013** powder and transfer it to a sterile tube.
 - 3. To prepare a 10 mM stock solution, add the appropriate volume of DMSO. For example, to 1 mg of **ZAP-180013** (MW = 454.33), add 220.1 μ L of DMSO.
 - 4. Vortex the solution thoroughly for 1-2 minutes.
 - 5. If the compound is not fully dissolved, sonicate the solution in an ultrasonic bath for 5-10 minutes.[5]
 - 6. Once completely dissolved, aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
 - 7. Store the stock solution at -20°C for up to 1 month or at -80°C for up to 6 months.[2][8]

In Vitro Experimental Protocols

ZAP-180013 can be utilized in a variety of in vitro assays to investigate its inhibitory effects on ZAP-70 and T-cell function.

ZAP-70 Inhibition Assays

The inhibitory activity of **ZAP-180013** against ZAP-70 can be quantified using biochemical assays.



Assay Type	IC50	Reference
Fluorescence Polarization (FP)	1.8 μΜ	[7][9]
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET)	9.6 μΜ	[3][5]

Protocol: Inhibition of ZAP-70 Phosphorylation in Jurkat Cells

This protocol describes how to assess the ability of **ZAP-180013** to inhibit the phosphorylation of ZAP-70 in a human T-cell line (Jurkat cells).[10]

- Cell Culture: Culture Jurkat cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified 5% CO₂ incubator.
- Pre-treatment with ZAP-180013:
 - 1. Seed Jurkat cells at a density of 1 x 10⁶ cells/mL.
 - 2. Prepare serial dilutions of **ZAP-180013** in cell culture medium from the 10 mM DMSO stock solution. The final DMSO concentration should be kept below 0.1%.
 - 3. Pre-treat the cells with the desired concentrations of **ZAP-180013** (e.g., 0, 1, 2, 4 μ M) for 30 minutes at 37°C.[10]
- T-Cell Receptor (TCR) Stimulation:
 - 1. Stimulate the cells by cross-linking CD3 and CD28 antibodies for 5 minutes.[10]
- Cell Lysis and Protein Quantification:
 - 1. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
 - 2. Determine the protein concentration of the lysates using a BCA protein assay.
- Western Blot Analysis:



- 1. Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
- 2. Probe the membrane with primary antibodies against phosphorylated ZAP-70 (p-ZAP-70) and total ZAP-70.
- 3. Use an appropriate secondary antibody and detect the signal using an enhanced chemiluminescence (ECL) substrate.
- 4. Quantify the band intensities to determine the dose-dependent inhibition of ZAP-70 phosphorylation by **ZAP-180013**.[10]

In Vivo Experimental Preparation

For in vivo studies, **ZAP-180013** can be formulated for oral administration.

Recommended In Vivo Formulation

A common formulation for in vivo studies involves a multi-component vehicle to ensure solubility and bioavailability.

Vehicle Component	Percentage
DMSO	10%
PEG300	40%
Tween-80	5%
Saline	45%

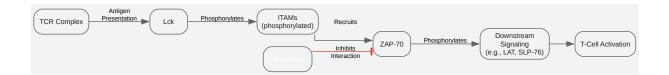
Preparation Protocol:

- Dissolve ZAP-180013 in DMSO first.
- Add PEG300 and mix thoroughly.
- Add Tween-80 and mix.
- Finally, add saline to the desired final volume and mix until a clear solution is obtained.



Signaling Pathway and Experimental Workflow Diagrams

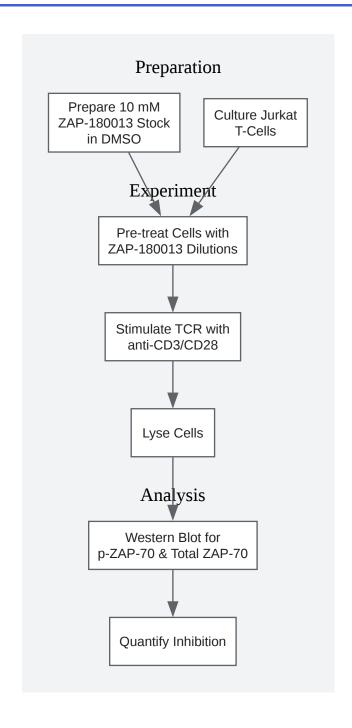
Visual representations of the ZAP-70 signaling pathway and experimental workflows can aid in understanding the mechanism of action and experimental design.



Click to download full resolution via product page

ZAP-70 Signaling Pathway Inhibition by **ZAP-180013**.

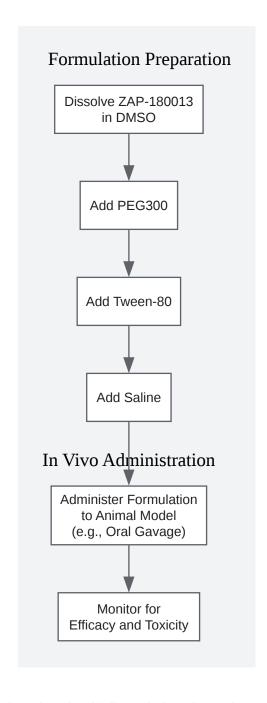




Click to download full resolution via product page

Workflow for In Vitro ZAP-70 Inhibition Assay.





Click to download full resolution via product page

Workflow for In Vivo Formulation and Administration.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



References

- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. immune-system-research.com [immune-system-research.com]
- 5. xcessbio.com [xcessbio.com]
- 6. medkoo.com [medkoo.com]
- 7. ZAP 180013 | Other RTKs | Tocris Bioscience [tocris.com]
- 8. glpbio.com [glpbio.com]
- 9. file.glpbio.com [file.glpbio.com]
- 10. Zap70 Regulates TCR-Mediated Zip6 Activation at the Immunological Synapse PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [ZAP-180013: Application Notes and Protocols for Preclinical Research]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1683543#zap-180013-solubility-and-preparation-for-experiments]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com